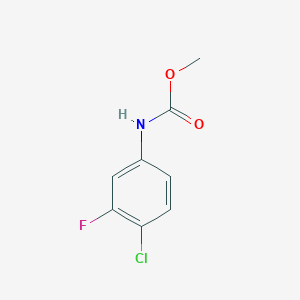

Methyl (4-chloro-3-fluorophenyl)carbamate

Beschreibung

Methyl (4-chloro-3-fluorophenyl)carbamate is a carbamate derivative characterized by a phenyl ring substituted with chlorine at the 4-position and fluorine at the 3-position, linked to a methyl carbamate group. Carbamates are widely utilized in medicinal chemistry and agrochemicals due to their stability and bioactivity. This compound is primarily employed as a pharmaceutical intermediate, contributing to the synthesis of bioactive molecules targeting enzymes or receptors. Its structural features—halogen substituents and carbamate functionality—enhance metabolic stability and influence intermolecular interactions, making it valuable in drug discovery pipelines .

Eigenschaften

Molekularformel |

C8H7ClFNO2 |

|---|---|

Molekulargewicht |

203.60 g/mol |

IUPAC-Name |

methyl N-(4-chloro-3-fluorophenyl)carbamate |

InChI |

InChI=1S/C8H7ClFNO2/c1-13-8(12)11-5-2-3-6(9)7(10)4-5/h2-4H,1H3,(H,11,12) |

InChI-Schlüssel |

UAJDFOWIRIIFQX-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)NC1=CC(=C(C=C1)Cl)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Die industrielle Produktion von Methyl-(4-Chlor-3-fluorphenyl)carbamate beinhaltet oft die großtechnische Synthese unter Verwendung von automatisierten Reaktoren. Das Verfahren umfasst die sorgfältige Kontrolle von Reaktionsbedingungen wie Temperatur, Druck und Reagenzkonzentrationen, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Methyl-(4-Chlor-3-fluorphenyl)carbamate wird in verschiedenen wissenschaftlichen Forschungsbereichen eingesetzt:

Chemie: Als Baustein in der organischen Synthese zur Herstellung komplexerer Moleküle.

Biologie: Wird in Studien verwendet, die sich mit Enzyminhibition und Proteininteraktionen befassen.

Medizin: Auf seine potenziellen pharmakologischen Eigenschaften untersucht, einschließlich seiner Rolle als Enzyminhibitor.

Industrie: Wird bei der Entwicklung von Agrochemikalien und Pharmazeutika eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von Methyl-(4-Chlor-3-fluorphenyl)carbamate beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen wie Enzymen. Die Carbamate-Gruppe kann kovalente Bindungen mit dem aktiven Zentrum von Enzymen eingehen, was zur Inhibition der Enzymaktivität führt. Diese Wechselwirkung stört normale biochemische Wege, was sie in verschiedenen Anwendungen nützlich macht, darunter als Pestizid oder pharmazeutisches Mittel.

Wissenschaftliche Forschungsanwendungen

Methyl (4-chloro-3-fluorophenyl)carbamate is utilized in several scientific research fields:

Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

Biology: Used in studies involving enzyme inhibition and protein interactions.

Medicine: Investigated for its potential pharmacological properties, including its role as an enzyme inhibitor.

Industry: Employed in the development of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of methyl (4-chloro-3-fluorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes. The carbamate group can form covalent bonds with the active site of enzymes, leading to inhibition of enzyme activity. This interaction disrupts normal biochemical pathways, making it useful in various applications, including as a pesticide or pharmaceutical agent .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound is compared with structurally analogous carbamates, focusing on substituent effects, physicochemical properties, and applications. Key analogs include:

Substituent Variations on the Phenyl Ring

- Methyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate Substituents: 4-chloro, 3-trifluoromethyl. Molecular weight is higher (253.61 vs. ~215–220 for the target compound). Applications: Used as a high-purity (98% HPLC) pharmaceutical intermediate, often analyzed via LCMS, GCMS, and NMR .

- Ethyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate Substituents: Ethyl ester instead of methyl. This analog is listed as a Sorafenib-related compound, indicating relevance in kinase inhibitor synthesis .

Ester Group Modifications

tert-Butyl (4-chloro-3-fluorophenyl)carbamate

- Phenyl N-[4-chloro-3-(trifluoromethyl)phenyl]carbamate Ester Group: Aromatic phenyl.

Biologische Aktivität

Methyl (4-chloro-3-fluorophenyl)carbamate is an organic compound that has garnered attention due to its significant biological activity, particularly in enzyme inhibition, antifungal properties, and potential pharmaceutical applications. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings and data tables.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Molecular Formula : C₉H₈ClF₂N₁O₂

- Molecular Weight : Approximately 203.60 g/mol

- Structural Features : It contains a carbamate functional group attached to a phenyl ring with chlorine and fluorine substituents, which influence its biological interactions.

The biological activity of this compound primarily stems from its ability to inhibit specific enzymes. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. This mechanism disrupts various biochemical pathways, which can result in significant physiological effects.

1. Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on several enzymes, including:

- Acetylcholinesterase : This enzyme is crucial for neurotransmission, and its inhibition is a target for neuroprotective drugs. Studies have shown that this compound can effectively inhibit acetylcholinesterase activity, which may have implications for treating neurodegenerative diseases.

2. Antifungal Activity

This compound has demonstrated antifungal properties, particularly against wood-decaying fungi. Its efficacy correlates with the degree of fluorination on the phenyl ring, suggesting that increased fluorination enhances antifungal activity.

Table 1: Antifungal Efficacy Against Wood-Decaying Fungi

| Compound | Concentration (g/L) | Efficacy (%) |

|---|---|---|

| This compound | 0.1 | 75 |

| Methyl (4-fluorophenyl)carbamate | 0.1 | 60 |

| Control | - | 10 |

3. Potential Pharmaceutical Applications

Given its enzyme inhibition capabilities, this compound is being explored as a candidate for drug development. Its structural similarities to other pharmacologically active compounds suggest potential applications in treating conditions related to enzyme dysfunction.

Case Studies

Several studies have investigated the biological activities of this compound:

- Neuroprotective Effects : A study demonstrated that this compound could protect neuronal cells from apoptosis induced by oxidative stress through acetylcholinesterase inhibition.

- Fungal Resistance in Wood : Research showed that wood treated with this compound exhibited enhanced resistance against fungal decay compared to untreated wood samples.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.